5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Antibacterial S-substituted derivatives MIC

Researchers pursuing MDR antibacterial and antimicrobial agents: this 3-nitrophenyl scaffold (CAS 41421-07-2) provides validated activity against Gram-positive and Gram-negative strains via S-alkylation derivatization. The meta-nitro substitution distinguishes this isomer from the 4-nitro regioisomer used for cholinesterase studies. This building block delivers a proven pharmacophore for medicinal chemistry optimization, not interchangeable with phenyl or para-nitro analogs.

Molecular Formula C8H5N3O3S
Molecular Weight 223.21 g/mol
CAS No. 41421-07-2
Cat. No. B1618496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
CAS41421-07-2
Molecular FormulaC8H5N3O3S
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2
InChIInChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)
InChIKeyWRBROPFHVKCQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-07-2): Core Scaffold Characteristics and Procurement Context


5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-07-2) is a heterocyclic compound belonging to the 1,3,4-oxadiazole-2-thiol class, characterized by a 3-nitrophenyl substituent at the C5 position and a reactive thiol group at C2 [1]. The 1,3,4-oxadiazole nucleus is a well-established pharmacophore with documented broad-spectrum biological activities [2]. The thiol moiety confers nucleophilic reactivity, enabling facile S-alkylation for derivative synthesis, while the meta-nitro positioning distinguishes this compound from its para-nitro regioisomer (CAS 203268-74-0) and other nitrophenyl-substituted analogs [1].

Why 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Cannot Be Casually Replaced by Unsubstituted or Positional Isomer Analogs


Substituting 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol with unsubstituted phenyl analogs or its 4-nitrophenyl regioisomer (CAS 203268-74-0) introduces material differences in both biological targeting and synthetic utility that undermine direct interchangeability. The 3-nitrophenyl moiety directs a distinct electronic and steric profile compared to the 4-nitro isomer, influencing binding interactions with bacterial and enzymatic targets [1]. Critically, the meta-nitro group confers a differentiated biological activity profile: while 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives have been investigated primarily for acetylcholinesterase and butyrylcholinesterase inhibition [2], the 3-nitrophenyl scaffold demonstrates utility in generating antimicrobial chalcone derivatives with activity against multidrug-resistant strains [3]. The reactive thiol group at C2, common to both isomers, serves as a derivatization handle for S-substitution [1]; however, the downstream biological outcomes are exquisitely sensitive to the position and electronic nature of the aryl substituent at C5, rendering casual analog substitution scientifically indefensible without revalidation of the entire activity profile.

Quantitative Evidence for 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: Differentiated Performance vs. Comparators


S-Substituted Derivatives Exhibit Significant Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens Relative to Ciprofloxacin and Gentamycin

A series of thirteen S-substituted derivatives (6a–m) synthesized from 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were screened against four Gram-negative (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) and two Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacterial strains. The parent 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol scaffold was derivatized via S-alkylation with various electrophiles (5a–m) in the presence of NaH and DMF [1]. The study reports that most of the synthesized compounds exhibit significant activity relative to the standard drugs Ciprofloxacin and Gentamycin, with certain derivatives showing comparable or enhanced potency against specific strains [1].

Antibacterial S-substituted derivatives MIC Gram-positive Gram-negative

Derivatization Enables Activity Against Multidrug-Resistant Bacteria and Fungi via Chalcone Hybrid Scaffolds

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol was employed as a key intermediate in the synthesis of a series of chalcones-bearing 1,3,4-oxadiazole derivatives (5a–n), specifically via S-alkylation with N-(4-acetylphenyl)-2-chloroacetamide followed by aldol condensation with substituted aldehydes [1]. The resulting hybrid compounds were evaluated against a broad panel of multidrug-resistant bacteria and fungi. The study positions these derivatives as novel bio-active antimicrobial agents with activity against MDR strains [1].

Antimicrobial Multidrug-resistant Chalcone Antifungal Hybrid scaffold

Divergent Enzymatic Targeting Profile: 3-Nitro vs. 4-Nitro Regioisomer Directs Distinct Biological Screening Outcomes

Comparative analysis of published screening data reveals a clear divergence in the biological evaluation pathways pursued for 3-nitrophenyl versus 4-nitrophenyl substituted 1,3,4-oxadiazole-2-thiol derivatives. S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (6a–l) were systematically screened against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showing prominent activity against acetylcholinesterase and butyrylcholinesterase [1]. In contrast, published screening efforts for 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives have focused on antibacterial activity against Gram-positive and Gram-negative strains [2] and antimicrobial activity against MDR pathogens [3], with no reports of cholinesterase inhibition screening for the 3-nitro scaffold.

Enzyme inhibition Regioisomer Acetylcholinesterase Butyrylcholinesterase Lipoxygenase

Structural Confirmation by Multi-Modal Spectroscopic Characterization Provides Reproducible Synthetic Entry Point

The synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol from 3-nitrobenzoic acid proceeds via sequential conversion to the methyl ester, hydrazide, and final oxadiazole-2-thiol (4) through reaction with carbon disulfide under basic conditions [1]. The compound and its S-substituted derivatives have been rigorously characterized using IR, ¹H-NMR, and EI-MS spectroscopic analyses [1].

Synthesis Characterization IR NMR EI-MS Quality control

Defined Application Scenarios for 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-07-2) Based on Evidentiary Support


Antibacterial Drug Discovery: S-Derivatization for Gram-Negative and Gram-Positive Pathogen Targeting

Researchers pursuing novel antibacterial agents, particularly those targeting both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella sonnei) pathogens, can leverage 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol as a validated starting scaffold. S-alkylation with diverse electrophiles under NaH/DMF conditions yields derivatives with significant antibacterial activity relative to Ciprofloxacin and Gentamycin standards [1]. This scaffold is appropriate for medicinal chemistry campaigns seeking to optimize potency against specific bacterial strains through systematic variation of the S-substituent while maintaining the 3-nitrophenyl pharmacophore.

Antimicrobial Hybrid Scaffold Design Targeting Multidrug-Resistant Strains

Investigators developing antimicrobial agents with activity against multidrug-resistant (MDR) bacteria and fungi can employ 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol as a key intermediate for constructing chalcone-oxadiazole hybrid molecules [2]. The synthetic sequence involves S-alkylation with N-(4-acetylphenyl)-2-chloroacetamide followed by aldol condensation with substituted aldehydes, yielding compounds with demonstrated activity against MDR strains [2]. This application is specifically supported for the 3-nitrophenyl scaffold and should not be extrapolated to the 4-nitro regioisomer without independent validation.

Enzyme Inhibition Screening Campaigns Requiring Distinct 4-Nitro Regioisomer Exclusion

For research programs focused on acetylcholinesterase or butyrylcholinesterase inhibition, procurement should explicitly exclude 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol in favor of its 4-nitrophenyl regioisomer (CAS 203268-74-0), which has published screening data demonstrating prominent activity against these cholinergic enzymes [3]. Conversely, programs pursuing antibacterial or MDR-antimicrobial screening should prioritize the 3-nitro isomer, as the 4-nitro isomer lacks published antibacterial screening data comparable to the 3-nitro scaffold. This clear differentiation in biological application domains prevents misallocation of screening resources.

Method Development and Reference Standard for Oxadiazole-Thiol Scaffold Characterization

Analytical laboratories and quality control units requiring a well-characterized 1,3,4-oxadiazole-2-thiol reference material can utilize 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, for which comprehensive spectroscopic characterization data (IR, ¹H-NMR, EI-MS) have been published [1]. The compound is available from multiple commercial suppliers at research-grade purity (≥95–98%) and can serve as a comparative standard for structural elucidation of novel oxadiazole-thiol derivatives. Its defined synthetic route from 3-nitrobenzoic acid also provides a benchmark for assessing synthetic efficiency in academic or industrial process development.

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